

A Comparative Analysis of Butylated Hydroxytoluene (BHT) Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ВННТ	
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A comprehensive review of the toxicological data for Butylated Hydroxytoluene (BHT) in comparison to its common alternatives, Butylated Hydroxyanisole (BHA), α -tocopherol (a form of Vitamin E), and Ascorbic Acid (Vitamin C).

This guide provides a detailed comparative analysis of the safety and toxicity profiles of the synthetic antioxidant Butylated Hydroxytoluene (BHT) and its alternatives for researchers, scientists, and drug development professionals. The information is compiled from a comprehensive review of toxicological studies, focusing on carcinogenicity, genotoxicity, reproductive and developmental toxicity, and organ-specific effects.

Executive Summary

Butylated Hydroxytoluene (BHT) is a synthetic antioxidant widely used to prevent oxidation in food, cosmetics, and pharmaceuticals. While generally recognized as safe (GRAS) at specified levels by regulatory agencies like the U.S. Food and Drug Administration (FDA), its safety has been the subject of ongoing scientific debate. This analysis reveals that while BHT demonstrates low acute toxicity, concerns remain regarding its potential for chronic toxicity, including effects on the liver, lungs, and thyroid, as well as its role as a tumor promoter in some animal studies.

In comparison, its synthetic counterpart, Butylated Hydroxyanisole (BHA), also shows a complex toxicity profile, with evidence suggesting it can be a tumor promoter in the forestomach of rodents. The natural alternatives, α-tocopherol and Ascorbic Acid, are generally



considered safer, with higher toxicity thresholds. However, high doses of these vitamins are not without potential adverse effects.

This guide presents the available quantitative data in structured tables for easy comparison, details the experimental protocols for key toxicity studies, and provides visualizations of metabolic pathways to aid in understanding the mechanisms of toxicity.

Comparative Toxicity Data

The following tables summarize the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) data from various toxicological studies. These values are crucial for understanding the dose-response relationship of each compound and for risk assessment.

Table 1: Carcinogenicity and Genotoxicity



Compoun d	Test	Species	Route	NOAEL	LOAEL	Findings
ВНТ	Chronic Toxicity/Ca rcinogenicit y	Rat	Oral (diet)	25 mg/kg bw/day[1]	-	Not considered a direct carcinogen , but has shown tumor- promoting effects in some studies.[2] Generally not considered genotoxic. [3]
ВНА	Carcinogen icity	Rat	Oral (diet)		-	Induces dose- dependent benign and malignant tumors of the forestomac h.[2] Not considered genotoxic.
α- tocopherol	Chronic Toxicity	Rat	Oral (diet)	Up to 1,600 IU/day (human equivalent)	>2,000 IU/day (human equivalent)	Not carcinogeni c.[2][4]



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			Not
Ascorbic	Carcinogen	_	considered
Acid	icity	-	carcinogeni
			C.

Table 2: Reproductive and Developmental Toxicity



Compoun d	Test	Species	Route	NOAEL	LOAEL	Findings
ВНТ	Two- Generation Reproducti on	Rat	Oral (diet)	25 mg/kg bw/day[1]	-	Not considered a reproductiv e or developme ntal toxin at lower doses.[3] High doses may lead to adverse effects on offspring. [5]
ВНА	-	-	-	-	-	Data not sufficiently detailed for direct compariso n.
α- tocopherol	-	-	-	-	-	Generally considered safe for reproductio n and developme nt.
Ascorbic Acid	-	-	-	-	-	Generally considered safe for reproductio n and



developme nt.

Table 3: Organ Toxicity

Compoun d	Target Organ(s)	Species	Route	NOAEL	LOAEL	Key Effects
ВНТ	Liver, Lung, Thyroid	Rat, Mouse	Oral	25 mg/kg bw/day (liver, thyroid)[1]	-	Liver hypertroph y, lung toxicity, thyroid effects.[2]
вна	Forestoma ch, Liver, Kidney	Rat	Oral	-	-	Forestoma ch tumors, liver and kidney toxicity.[2]
α- tocopherol	Blood	Human	Oral	-	>400 IU/day	High doses may interfere with blood clotting.[2]
Ascorbic Acid	GI Tract	Human	Oral	-	>2,000 mg/day	High doses can cause gastrointes tinal disturbanc es.

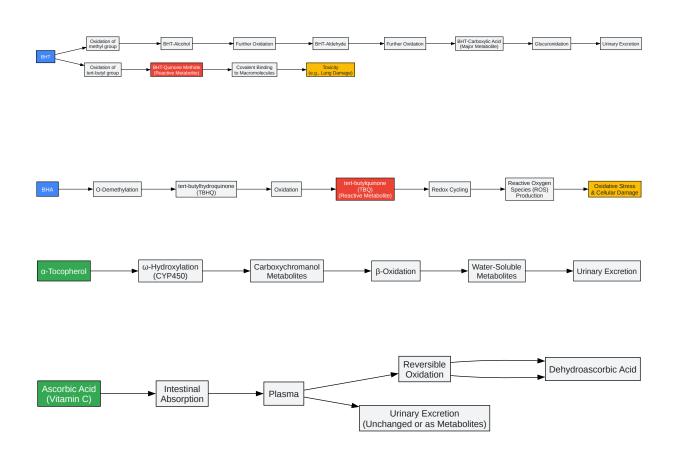
Metabolic Pathways and Toxicity Mechanisms



The toxicity of these antioxidants is closely linked to their metabolism, which can lead to the formation of reactive metabolites.

BHT Metabolism

BHT is metabolized in the liver, primarily through oxidation of the methyl group and the tert-butyl groups. This can lead to the formation of reactive intermediates, such as the BHT-quinone methide, which is thought to be responsible for some of its toxic effects, particularly in the lungs.[6][7]



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- To cite this document: BenchChem. [A Comparative Analysis of Butylated Hydroxytoluene (BHT) Safety and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3039158#a-comparative-analysis-of-bht-s-safety-and-toxicity-data]

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